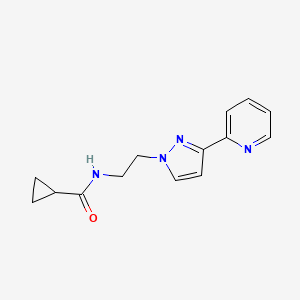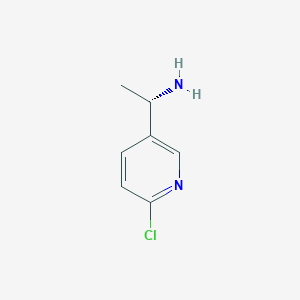
(1S)-1-(6-氯(3-吡啶基))乙胺
描述
"(1S)-1-(6-Chloro(3-pyridyl))ethylamine" is a chemical compound of significant interest in various fields of chemistry and material science. It serves as an intermediate in the synthesis of numerous compounds, including those with applications in agriculture and pharmaceuticals.
Synthesis Analysis
Molecular Structure Analysis
Research into chlorophyll derivatives appending a pyridyl group at the C3-substituent provides insight into the molecular structure and optical properties of related compounds, revealing the influence of intramolecular π-conjugation on their spectral characteristics (Youhei Yamamoto & H. Tamiaki, 2015).
Chemical Reactions and Properties
The preparation and ethylene polymerization behavior of bis(imino)pyridyl chromium(III) complexes highlight the reactivity and potential applications of pyridyl-containing compounds in catalysis (Miguel A. Esteruelas et al., 2003). Additionally, the synthesis and characterization of iron(II) dichloride complexes reveal their high activity in ethylene polymerization, underscoring the versatility of pyridyl-based ligands in polymer science (Xiao-Ping Cao et al., 2012).
Physical Properties Analysis
Hirshfeld surface analysis of diethyl (6-methyl-2-pyridyl)aminoethylenemalonate provides detailed information on the physical interactions within the crystal structure of a related compound, offering insights into the physical properties of (1S)-1-(6-Chloro(3-pyridyl))ethylamine derivatives (Omar Coughlin et al., 2019).
Chemical Properties Analysis
The reactions of ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates with O- and N-nucleophiles elucidate the chemical behavior and functionalization possibilities of pyridyl compounds, highlighting their reactivity and potential for further chemical transformations (R. A. Gadzhili et al., 2015).
科学研究应用
合成和化学
合成N-(6-氯-3-吡啶基)甲基-N-乙基胺:该化合物是尼特咪虫的合成中关键的中间体。一种改进的合成方法涉及在特定比例、温度和时间下使用2-氯-5-氯-甲基吡啶和单乙胺,实现高达95%的产率(Zhang Hai-bin, 2004)。
通过选择性加氢的实用合成:该化合物通过高度选择性加氢6-氯-3-吡啶腈,使用改进的雷尼镍催化剂合成。这个过程以86%的成功率产生化合物,展示了其在生产新型杀虫剂中的效率(Ken‐ichi Tanaka, M. Nagasawa, & Hideki Sakamura, 2000)。
化学应用
在锰配合物中的应用:使用该化合物作为配体的锰的双核μ-氯配合物表现出双电子可逆氧化。这一性质表明在电化学过程和锰配合物研究中具有潜在应用(I. Romero et al., 2001)。
在钌配合物中的作用:当该化合物作为配体在二核钌配合物的合成中使用时,表现出在水氧化中的催化活性。这表明了它在催化和可再生能源研究领域的重要性(Joaquim Mola et al., 2011)。
生物和药物研究
N-(芳基乙基)-N-烷基-2-(1-吡咯啉基)乙胺研究:对相关化合物的研究,如N-[2-(3,4-二氯苯基)乙基]-N-甲基-2-(1-吡咯啉基)乙胺,显示出作为σ受体配体的显著潜力。这些发现有助于理解σ受体并开发新型治疗药物(B. de Costa et al., 1992)。
乙胺热解和氧化:对乙胺热解和氧化的研究,与该化合物有化学关联,为燃烧和火焰过程提供了见解。这对于理解类似化学结构的燃烧机制具有重要意义(Sijie Li, D. Davidson, & R. Hanson, 2014)。
环境和材料科学
阿特拉津的还原去氯:该化合物相关结构已被用于金属卟啉催化的阿特拉津去氯研究。这项研究在环境化学领域具有重要意义,侧重于除草剂污染水的修复(Elza Nelkenbaum, I. Dror, & B. Berkowitz, 2009)。
聚多巴胺颗粒应用:对聚多巴胺颗粒的研究,与化学相关,显示出它们作为无毒、血液相容性、抗氧化和药物传递材料的潜力。这展示了类似结构在生物医学和药物传递系统中的广泛适用性(N. Sahiner et al., 2018)。
属性
IUPAC Name |
(1S)-1-(6-chloropyridin-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVNENIAEVSUDT-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(6-Chloro(3-pyridyl))ethylamine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

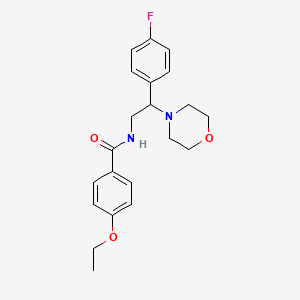
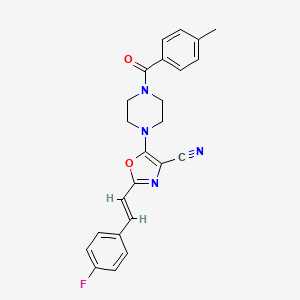
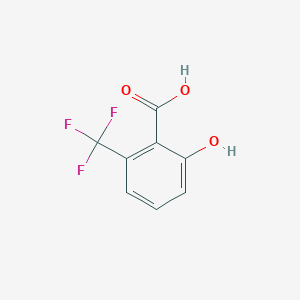
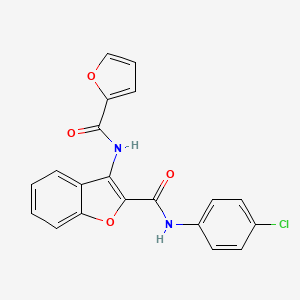
![4-tert-butyl-N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2487720.png)
![(2-Bromo-5-methoxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2487721.png)
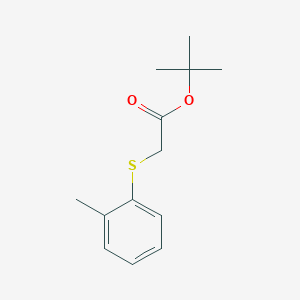
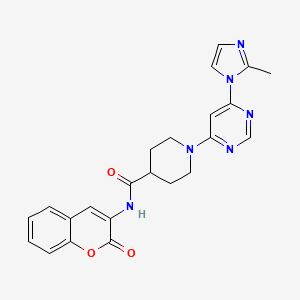
![Benzo[d]thiazol-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2487726.png)
![4-(4-bromobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2487727.png)
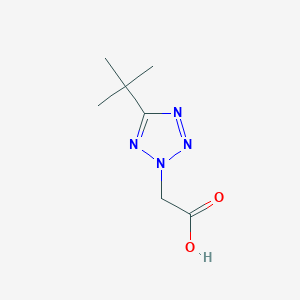
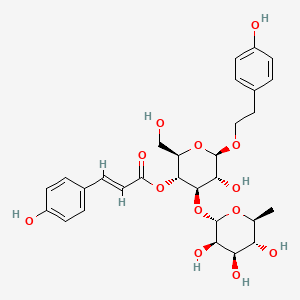
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2487732.png)
